5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-N-methyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-11-9-12-8(13-14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQWPZWYJWFRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Methylation: The final step involves the methylation of the triazole nitrogen using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of various oxidation states.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Various oxidized forms of the triazole ring.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Anticancer Activity
Research has demonstrated significant anticancer potential for this compound. In various studies involving different cancer cell lines, 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine exhibited notable growth inhibition.
Percent Growth Inhibition (PGI) in Cancer Cell Lines
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-75 | 41.25% |
| UO-31 | 38.94% |
| CCRF-CEM | 30.14% |
| EKVX | 26.92% |
| OVCAR-5 | 23.12% |
These findings indicate that the compound could be a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies indicate that derivatives of triazole compounds exhibit significant activity against various microbial strains. For example:
Antimicrobial Activity Results
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Notable |
These results suggest that 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine could be effective in combating microbial resistance.
Case Studies
- Anticancer Studies : A study published in ACS Omega highlighted the synthesis and anticancer activity of various N-substituted triazole derivatives including 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine. The study utilized various cancer cell lines to evaluate the effectiveness of these compounds and reported promising results against multiple types of cancer cells .
- Antimicrobial Research : Another study focused on the synthesis of related triazole compounds and their evaluation against resistant microbial strains. The findings indicated that modifications to the triazole structure could enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the triazole ring contributes to its stability and reactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazol-3-amine Analogs
Table 2: Anticancer Activity of Selected Triazol-3-amine Analogs
Note: The target compound’s activity is inferred from structural analogs.
- Anticancer Potential: The 3-bromophenyl analogs (e.g., 4a, 4d) show moderate to strong growth inhibition (PGI: 23–41%) against diverse cancer lines, with binding affinities to tubulin ranging from -7.8 to -8.3 kcal/mol .
- Enzyme Inhibition: Benzylthio-substituted triazoles (e.g., from ) exhibit nanomolar inhibition of human methionine aminopeptidase (HsMetAP2) via metal coordination, a mechanism less likely in the target compound due to the absence of thioether groups .
Physicochemical and ADME/Toxicity Comparisons
Biological Activity
5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a triazole ring, which contributes to its unique chemical reactivity and biological properties. The following sections provide a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine is . The presence of the bromophenyl group enhances its binding affinity to biological targets, while the triazole ring contributes to its stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The mechanism of action may involve:
- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Modulation of Receptor Signaling : It may influence signaling pathways by binding to receptors, altering cellular responses.
Anticancer Activity
Research has demonstrated significant anticancer potential for 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine. In a study involving various cancer cell lines, the compound exhibited notable growth inhibition:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-75 | 41.25% |
| UO-31 | 38.94% |
| CCRF-CEM | 30.14% |
| EKVX | 26.92% |
| OVCAR-5 | 23.12% |
These findings indicate that the compound could be a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine has also been investigated for its antimicrobial properties. Studies have shown that triazole derivatives possess significant antibacterial and antifungal activities. This compound's structure allows it to interact with microbial enzymes or cellular components, leading to growth inhibition .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine, it is essential to compare it with other triazole derivatives:
| Compound | Biological Activity |
|---|---|
| 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-1H-pyrazole) | Anticancer and anti-inflammatory |
| 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Antibacterial and antifungal |
| 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Anticancer across multiple cell lines |
The combination of the bromophenyl group and the triazole ring in 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine provides it with distinct reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine. For instance:
- Synthesis and Characterization : Researchers synthesized this compound using hydrazine and appropriate nitrile compounds under controlled conditions. Characterization was performed using spectroscopic techniques to confirm its structure .
- Anticancer Screening : The compound was tested against various cancer cell lines following protocols from the National Cancer Institute (NCI), revealing significant growth inhibition in several cases .
- Toxicity Prediction : In addition to efficacy studies, toxicity profiling has been conducted to assess the safety of this compound for potential therapeutic use .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Monitoring Method | Yield (%) |
|---|---|---|---|
| Cyclocondensation | CH₃NH₂, DMF, 80°C, 12h | TLC (ethyl acetate/hexane) | 60–70 |
| Substitution | 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | NMR (disappearance of –NH₂ peak) | 75–85 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., singlet for C3-H at δ 8.2–8.5 ppm) and methyl group integration (δ 2.9–3.1 ppm) .
- IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C–Br vibrations (550–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 281.04 for C₉H₈BrN₄) .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for coupling) to maximize yield .
- Microwave-Assisted Synthesis : Reducing reaction time (e.g., from 12h to 2h) while maintaining >80% yield .
- In Situ Monitoring : Using real-time FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
Advanced: What approaches are used to analyze structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve:
Functional Group Modifications : Replacing the bromophenyl group with fluorophenyl or methoxy analogs to assess antimicrobial potency .
Molecular Docking : Simulating interactions with target enzymes (e.g., fungal CYP51 or bacterial topoisomerase IV) using AutoDock Vina .
Free-Wilson Analysis : Quantifying contributions of substituents to bioactivity (e.g., –Br enhances hydrophobic binding by 1.2 kcal/mol) .
Q. Table 2: Example SAR Data
| Derivative | Substituent | IC₅₀ (µM) vs. E. coli | LogP |
|---|---|---|---|
| Parent | 4-Bromophenyl | 12.5 | 2.8 |
| Analog 1 | 4-Fluorophenyl | 8.3 | 2.1 |
| Analog 2 | 4-Methoxyphenyl | 25.6 | 1.9 |
Advanced: How are contradictions in reported biological activities resolved?
Answer:
Conflicting data (e.g., variable MIC values across studies) are addressed via:
- Standardized Assays : Adopting CLSI guidelines for antimicrobial testing to minimize protocol variability .
- Metabolite Profiling : LC-MS/MS to detect degradation products that may alter activity .
- Comparative Studies : Testing compounds alongside reference standards (e.g., ciprofloxacin) under identical conditions .
Basic: What crystallographic methods determine its molecular structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) is used:
- Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL-2018 for bond length/angle accuracy (R-factor < 0.05) .
- Key Findings : Planar triazole ring with dihedral angles of 5.2° relative to the bromophenyl group .
Advanced: Which in vitro assays evaluate its antimicrobial potential?
Answer:
- Microbroth Dilution : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative strains .
- Time-Kill Assays : Assess bactericidal kinetics over 24h .
- Biofilm Inhibition : Crystal violet staining to quantify biofilm reduction (e.g., 60% at 10 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
